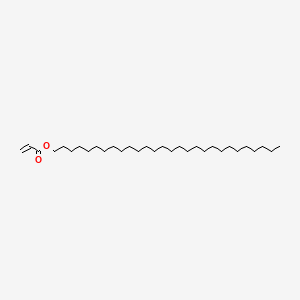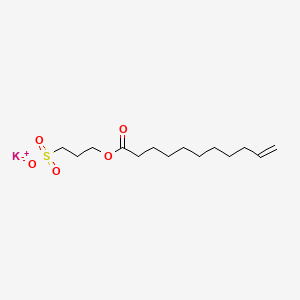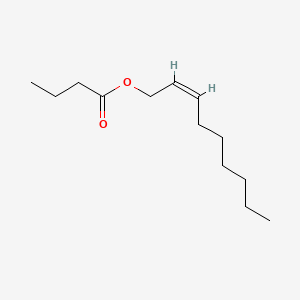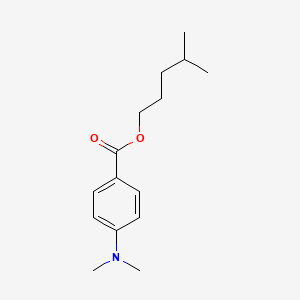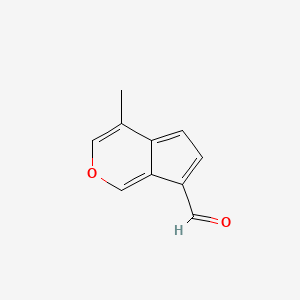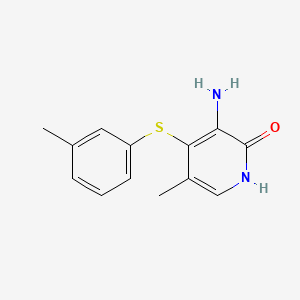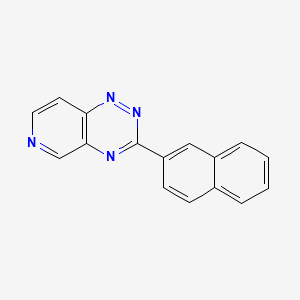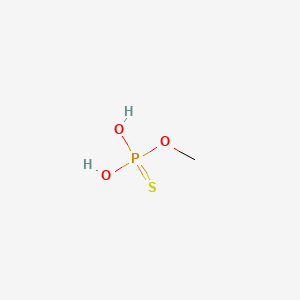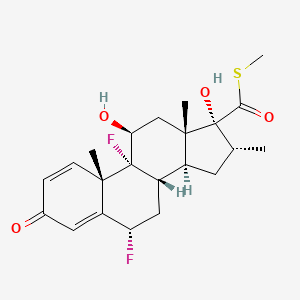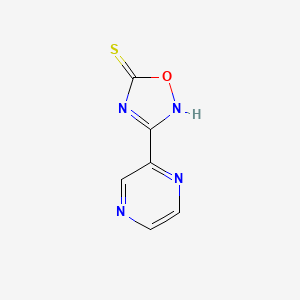
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-pyrazinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxadiazole derivatives
Applications De Recherche Scientifique
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole-5(2H)-thione, 3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the oxadiazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-: Similar structure but with a phenyl group instead of a pyrazinyl group.
1,2,4-Oxadiazole-5(2H)-thione, 3-methyl-: Contains a methyl group instead of a pyrazinyl group.
1,2,4-Oxadiazole-5(2H)-thione, 3-ethyl-: Contains an ethyl group instead of a pyrazinyl group.
Uniqueness
1,2,4-Oxadiazole-5(2H)-thione, 3-pyrazinyl- is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties
Propriétés
Numéro CAS |
345631-79-0 |
|---|---|
Formule moléculaire |
C6H4N4OS |
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
3-pyrazin-2-yl-2H-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C6H4N4OS/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,12) |
Clé InChI |
RMIPQHUGPXYCNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NC(=S)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



